molecular formula C13H14O B14321898 Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- CAS No. 109276-10-0

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-

Katalognummer: B14321898
CAS-Nummer: 109276-10-0
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: FKVIKTMLTIPULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is a bicyclic compound that features a norbornene structure with a phenyl group attached to the second carbon and a hydroxyl group on the fifth carbon. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method is the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated bicyclic alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of bicyclo[2.2.1]hept-5-en-2-one, 2-phenyl-.

    Reduction: Formation of bicyclo[2.2.1]heptan-2-ol, 2-phenyl-.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as binding to enzymes or receptors, which can modulate biological processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the phenyl group, resulting in different reactivity and applications.

    Bicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

    Bicyclo[2.2.1]heptan-2-ol: Saturated version of the compound, with different reactivity and stability.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

109276-10-0

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-phenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C13H14O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-7,10,12,14H,8-9H2

InChI-Schlüssel

FKVIKTMLTIPULX-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.